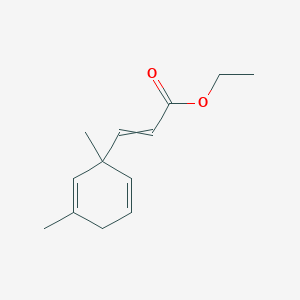
Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate is an organic compound with a complex structure that includes a cyclohexadiene ring substituted with ethyl and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate typically involves the reaction of 1,3-dimethylcyclohexa-2,5-diene with ethyl acrylate under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds in the cyclohexadiene ring to single bonds, forming a cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, cyclohexane derivatives, and various substituted esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic addition reactions, forming intermediates that interact with biological molecules. The pathways involved include the activation of specific signaling cascades that lead to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyl-cyclohexa-1,3-diene: Similar structure but lacks the ethyl ester moiety.
1-ethyl-3,5-dimethylcyclohexane: Saturated analog with a cyclohexane ring instead of a cyclohexadiene ring.
Uniqueness
Ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate is unique due to its conjugated diene system and the presence of an ethyl ester group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
64081-51-2 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
ethyl 3-(1,3-dimethylcyclohexa-2,5-dien-1-yl)prop-2-enoate |
InChI |
InChI=1S/C13H18O2/c1-4-15-12(14)7-9-13(3)8-5-6-11(2)10-13/h5,7-10H,4,6H2,1-3H3 |
InChI-Schlüssel |
BXYVHVGVTJUZLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC1(C=CCC(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


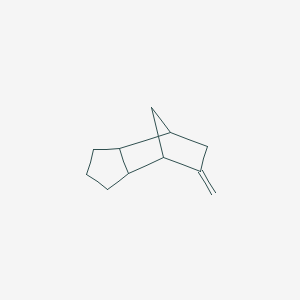
![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)

![1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene](/img/structure/B14496555.png)
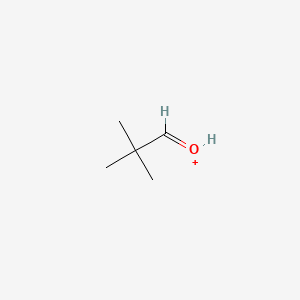
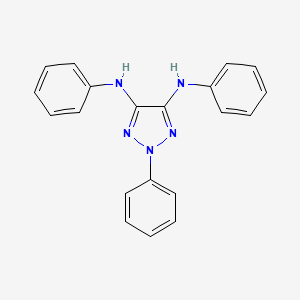

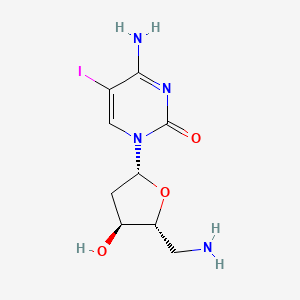
![N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide](/img/structure/B14496572.png)
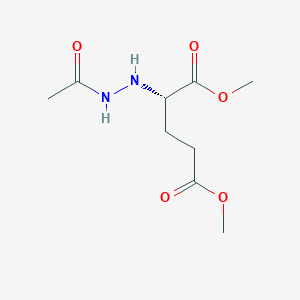


![3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline](/img/structure/B14496596.png)
![2-Oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14496599.png)
